molecular formula C15H12Cl2N2O4S2 B2908212 3-((3,4-Dichlorophenyl)sulfonyl)-2-(3-nitrophenyl)thiazolidine CAS No. 681227-15-6

3-((3,4-Dichlorophenyl)sulfonyl)-2-(3-nitrophenyl)thiazolidine

Cat. No. B2908212
CAS RN: 681227-15-6
M. Wt: 419.29
InChI Key: PDDBTMXCOQQIDI-UHFFFAOYSA-N
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Description

3-((3,4-Dichlorophenyl)sulfonyl)-2-(3-nitrophenyl)thiazolidine, also known as DNTT, is a compound that has been studied extensively for its potential therapeutic applications. It belongs to the class of thiazolidine compounds, which are known to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of 3-((3,4-Dichlorophenyl)sulfonyl)-2-(3-nitrophenyl)thiazolidine is not fully understood. However, it is believed that the compound exerts its effects by modulating various signaling pathways in the body. For example, 3-((3,4-Dichlorophenyl)sulfonyl)-2-(3-nitrophenyl)thiazolidine has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation. In addition, 3-((3,4-Dichlorophenyl)sulfonyl)-2-(3-nitrophenyl)thiazolidine has been found to activate the AMPK pathway, which is involved in glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects:
3-((3,4-Dichlorophenyl)sulfonyl)-2-(3-nitrophenyl)thiazolidine has been found to have a wide range of biochemical and physiological effects. For example, it has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 3-((3,4-Dichlorophenyl)sulfonyl)-2-(3-nitrophenyl)thiazolidine has been found to increase the expression of genes involved in glucose metabolism and to improve insulin sensitivity. Furthermore, 3-((3,4-Dichlorophenyl)sulfonyl)-2-(3-nitrophenyl)thiazolidine has been shown to protect against oxidative stress and to reduce the accumulation of beta-amyloid, a protein that is associated with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-((3,4-Dichlorophenyl)sulfonyl)-2-(3-nitrophenyl)thiazolidine in lab experiments is its high potency. This allows researchers to use lower concentrations of the compound, which can reduce the risk of side effects. In addition, 3-((3,4-Dichlorophenyl)sulfonyl)-2-(3-nitrophenyl)thiazolidine has been found to be relatively stable and easy to handle. However, one of the limitations of using 3-((3,4-Dichlorophenyl)sulfonyl)-2-(3-nitrophenyl)thiazolidine is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 3-((3,4-Dichlorophenyl)sulfonyl)-2-(3-nitrophenyl)thiazolidine. One area of interest is the development of novel analogs of 3-((3,4-Dichlorophenyl)sulfonyl)-2-(3-nitrophenyl)thiazolidine that may have improved pharmacological properties. In addition, further studies are needed to elucidate the precise mechanism of action of 3-((3,4-Dichlorophenyl)sulfonyl)-2-(3-nitrophenyl)thiazolidine and to identify the specific signaling pathways that are modulated by the compound. Furthermore, clinical trials are needed to evaluate the safety and efficacy of 3-((3,4-Dichlorophenyl)sulfonyl)-2-(3-nitrophenyl)thiazolidine in humans. Overall, the potential therapeutic applications of 3-((3,4-Dichlorophenyl)sulfonyl)-2-(3-nitrophenyl)thiazolidine make it an exciting area of research with many opportunities for future discoveries.

Synthesis Methods

The synthesis of 3-((3,4-Dichlorophenyl)sulfonyl)-2-(3-nitrophenyl)thiazolidine involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 3-nitrobenzaldehyde in the presence of a base such as triethylamine. The resulting product is then treated with thiosemicarbazide to form the thiazolidine ring. The final compound is obtained after purification by column chromatography.

Scientific Research Applications

3-((3,4-Dichlorophenyl)sulfonyl)-2-(3-nitrophenyl)thiazolidine has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-diabetic properties. In addition, 3-((3,4-Dichlorophenyl)sulfonyl)-2-(3-nitrophenyl)thiazolidine has been found to have neuroprotective effects and to be effective in the treatment of Alzheimer's disease.

properties

IUPAC Name

3-(3,4-dichlorophenyl)sulfonyl-2-(3-nitrophenyl)-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O4S2/c16-13-5-4-12(9-14(13)17)25(22,23)18-6-7-24-15(18)10-2-1-3-11(8-10)19(20)21/h1-5,8-9,15H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDBTMXCOQQIDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((3,4-Dichlorophenyl)sulfonyl)-2-(3-nitrophenyl)thiazolidine

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